

## neoARQ physical and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	neoARQ	
Cat. No.:	B1218396	Get Quote

An In-depth Technical Guide on the Physicochemical Properties of Nemtabrutinib (ARQ 531)

#### Introduction

Nemtabrutinib, also known by its research code ARQ 531 and MK-1026, is a potent, orally bioavailable, and reversible inhibitor of Bruton's tyrosine kinase (BTK).[1][2][3] As an ATP-competitive inhibitor, it demonstrates significant activity against both wild-type and C481S-mutated BTK, a common resistance mutation in B-cell malignancies.[1][2] This technical guide provides a comprehensive overview of the physical and chemical properties of Nemtabrutinib, its mechanism of action, and the experimental methodologies used to characterize it, tailored for researchers, scientists, and drug development professionals.

### **Physicochemical Properties**

The fundamental physical and chemical characteristics of Nemtabrutinib (ARQ 531) are summarized in the tables below, providing a clear reference for its formulation and experimental handling.



Identifier	Value
IUPAC Name	(2-chloro-4-phenoxyphenyl)-[4-[[(3R,6S)-6- (hydroxymethyl)oxan-3-yl]amino]-7H- pyrrolo[2,3-d]pyrimidin-5-yl]methanone[2]
Synonyms	ARQ 531, MK-1026, Nemtabrutinib[2]
CAS Number	2095393-15-8[2]
Molecular Formula	C25H23CIN4O4[2]
Molecular Weight	478.9 g/mol [2]
A table summarizing the identifiers and molecular properties of Nemtabrutinib (ARQ 531).	

Property	Value	Conditions
Solubility	95 mg/mL	DMSO[4]
7 mg/mL	Ethanol[4]	
Insoluble	Water[4]	_
A table detailing the solubility		_
of Nemtabrutinib (ARQ 531) in		
various solvents.		

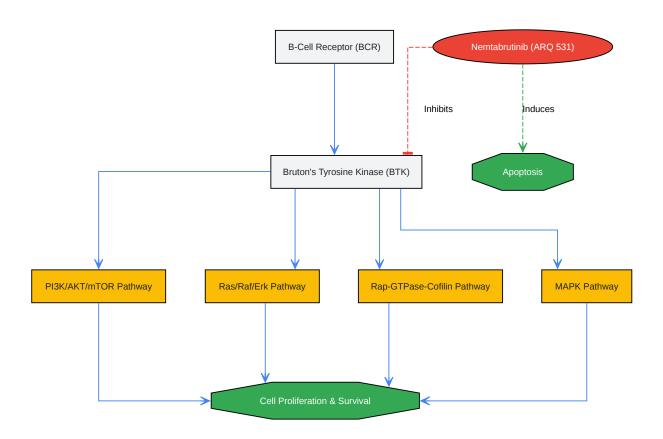
## **Mechanism of Action and Signaling Pathways**

Nemtabrutinib is a potent inhibitor of BTK with a long residence time.[4] Its mechanism of action involves competing with ATP for the binding site on the BTK enzyme, thereby preventing its activation and downstream signaling.[5][6] This inhibition disrupts several pro-survival pathways in malignant B-cells.

The primary signaling cascade affected by Nemtabrutinib is the B-cell receptor (BCR) signaling pathway. By inhibiting BTK, Nemtabrutinib effectively blocks the activation of downstream



pathways including PI3K/AKT/mTOR, Ras/Raf/Erk, and Rap-GTPase-Cofilin.[4] Furthermore, it has been shown to interfere with the pro-survival MAPK pathway.[5]



Click to download full resolution via product page

A diagram illustrating the inhibitory effect of Nemtabrutinib on the BCR signaling pathway.

## **Experimental Protocols**

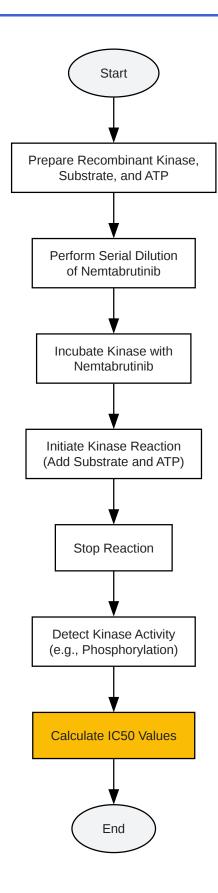
Detailed experimental methodologies are crucial for the replication and validation of scientific findings. Below are summaries of protocols used to characterize the inhibitory activity of Nemtabrutinib.



# In Vitro Kinase Inhibition Assay

The inhibitory activity of Nemtabrutinib against various kinases is a key aspect of its characterization. The half-maximal inhibitory concentration (IC50) values are determined through in vitro kinase assays.





Click to download full resolution via product page

A workflow diagram for a typical in vitro kinase inhibition assay.



#### **Protocol Summary:**

- Reagents: Recombinant kinases (e.g., wild-type BTK, C481S-mutated BTK), a suitable substrate, and ATP are prepared in an appropriate assay buffer.
- Compound Preparation: Nemtabrutinib is serially diluted to a range of concentrations.
- Incubation: The kinase is pre-incubated with the various concentrations of Nemtabrutinib.
- Reaction Initiation: The kinase reaction is initiated by the addition of the substrate and ATP.
- Detection: After a set incubation period, the reaction is stopped, and the level of substrate phosphorylation is measured using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).
- Data Analysis: The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the Nemtabrutinib concentration.

#### **Inhibitory Activity Data:**

Target Kinase	IC50 (nM)	
Wild-Type BTK	0.85[1][4]	
C481S-Mutated BTK	0.39[1][6]	
BMX	5.23[1]	
TEC	5.80[1]	
LCK	3.86[1]	
YES	4.22[1]	
TrkA	13.1[1]	
TrkB	11.7[1]	
TrkC	19.1[1]	
A table of IC50 values for Nemtabrutinib against a panel of kinases.		



### Conclusion

Nemtabrutinib (ARQ 531) is a well-characterized BTK inhibitor with promising therapeutic potential. Its defined physicochemical properties, potent and reversible mechanism of action, and activity against clinically relevant resistance mutations make it a subject of significant interest in the field of oncology and drug development. The data and protocols presented in this guide offer a valuable resource for researchers working with this compound.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Nemtabrutinib | C25H23ClN4O4 | CID 129045720 PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. The new small tyrosine kinase inhibitor ARQ531 targets acute myeloid leukemia cells by disrupting multiple tumor-addicted programs PMC [pmc.ncbi.nlm.nih.gov]
- 6. The BTK Inhibitor ARQ 531 Targets Ibrutinib Resistant CLL and Richter's Transformation -PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [neoARQ physical and chemical properties].
  BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1218396#neoarq-physical-and-chemical-properties]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com